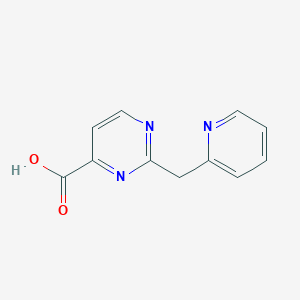![molecular formula C8H8ClF3N2 B13538825 2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine is an organic compound with the molecular formula C8H8ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine typically involves multiple steps:
Starting Material: The synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine.
Condensation: This compound undergoes condensation with ethyl-2-cyanoacetate to form an intermediate.
Decarboxylation: The intermediate is then decarboxylated to yield 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile.
Reduction: The nitrile group is reduced to an amine using a reducing agent such as sodium borohydride (NaBH4) in the presence of a catalyst like nickel chloride (NiCl2).
Deprotection: The final step involves deprotection to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Sodium borohydride (NaBH4) in the presence of nickel chloride (NiCl2) is commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: Various amine derivatives.
Oxidation: Oxidized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-(2-aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C8H8ClF3N2 |
|---|---|
Molekulargewicht |
224.61 g/mol |
IUPAC-Name |
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-5(1-2-13)3-6(4-14-7)8(10,11)12/h3-4H,1-2,13H2 |
InChI-Schlüssel |
HNBFEFIOJJOVFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1CCN)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


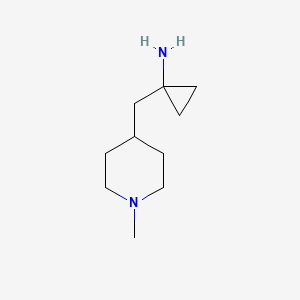

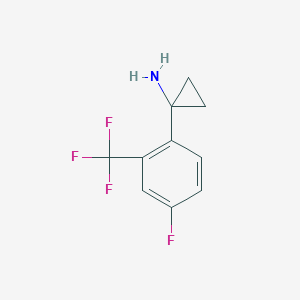
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
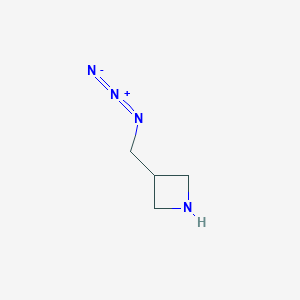
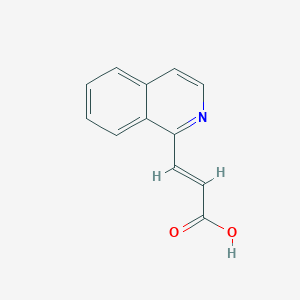
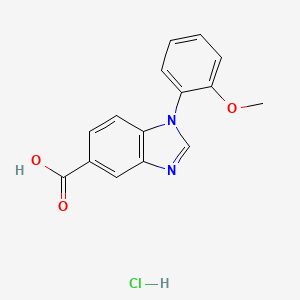

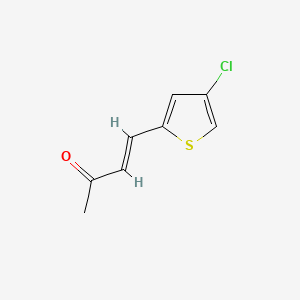
![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
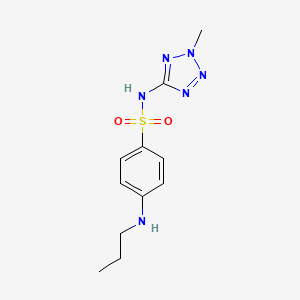
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13538822.png)
